Leconotide

Description

Origin and Discovery from Conus catus Venom

Leconotide (B8359) is a peptide isolated from the venom of the marine cone snail species Conus catus. wikipedia.orgnih.govmdpi.comresearchgate.net The discovery of this and other related omega-conotoxins (CVIA–D) from Conus catus involved techniques such as assay-guided fractionation and gene cloning. researchgate.net This process allowed for the identification and characterization of novel peptides within the complex mixture of the snail's venom. researchgate.net

Nomenclature and Synonyms in Academic Literature

In academic literature and research contexts, this compound is known by several names and synonyms. These include CVID, AM336, and CNSB004. wikipedia.orgnih.govdrugbank.comguidetomalariapharmacology.orginvivochem.comguidetopharmacology.orgtanlab.orgoup.com It is also frequently referred to as omega-conotoxin CVID or omega-conopeptide CVID, reflecting its classification and origin. wikipedia.orgnih.gov

Classification as an Omega-Conotoxin

This compound is classified as an omega-conotoxin peptide. wikipedia.orgnih.govmdpi.comnih.govdrugbank.comoup.com Omega-conotoxins are a family of neurotoxic peptides found in the venom of cone snails. nih.gov These peptides are known to inhibit voltage-activated calcium entry into cells, primarily by targeting voltage-sensitive calcium channels. nih.govdrugbank.comnih.gov Specifically, this compound has been identified as an N-type voltage-gated calcium channel (Cav2.2) blocker. wikipedia.orgdrugbank.comoup.com This selective activity on Cav2.2 channels is a key characteristic of its classification as an omega-conotoxin. wikipedia.orgoup.com

Structure

2D Structure

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C107H179N35O36S7/c1-51(2)33-64(129-91(163)62(20-11-15-30-111)127-100(172)71(44-147)135-103(175)73(47-181)137-93(165)60(18-9-13-28-109)124-85(157)53(5)121-77(150)36-117-87(159)58(17-8-12-27-108)126-99(171)70(43-146)134-92(164)61(19-10-14-29-110)125-86(158)57(112)45-179)95(167)128-63(26-32-185-7)94(166)130-65(34-55-22-24-56(149)25-23-55)96(168)131-66(35-81(154)155)97(169)138-76(50-184)104(176)140-75(49-183)102(174)133-67(40-143)88(160)118-37-79(152)123-69(42-145)98(170)139-74(48-182)101(173)132-68(41-144)89(161)119-39-80(153)141-83(54(6)148)106(178)142-82(52(3)4)105(177)120-38-78(151)122-59(21-16-31-116-107(114)115)90(162)136-72(46-180)84(113)156/h22-25,46,48-49,51-54,57-76,82-83,143-149,179,181,184H,8-21,26-45,47,50,108-112H2,1-7H3,(H2,113,156)(H,117,159)(H,118,160)(H,119,161)(H,120,177)(H,121,150)(H,122,151)(H,123,152)(H,124,157)(H,125,158)(H,126,171)(H,127,172)(H,128,167)(H,129,163)(H,130,166)(H,131,168)(H,132,173)(H,133,174)(H,134,164)(H,135,175)(H,136,162)(H,137,165)(H,138,169)(H,139,170)(H,140,176)(H,141,153)(H,142,178)(H,154,155)(H4,114,115,116)/t53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,82-,83-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMCYCKNGADUQP-CFIKXUEXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C107H179N35O36S7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179455 |

Source

|

| Record name | Leconotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2756.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247207-64-3 |

Source

|

| Record name | Leconotide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247207643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leconotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Structural Biology of Leconotide

Primary Amino Acid Sequence Elucidation

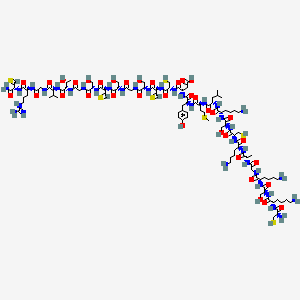

Leconotide (B8359) is a peptide composed of 27 amino acid residues. nih.gov The primary amino acid sequence of this compound has been elucidated. nih.gov

| Feature | Description | Source |

|---|---|---|

| Number of residues | 27 | nih.gov |

| Sequence (Single-letter) | CKSKGAKCSKLMYDCCSGSCSGTVGRC | nih.gov |

The sequence contains cysteine residues, which are critical for the formation of disulfide bonds that stabilize the peptide's three-dimensional structure. nih.govnih.gov The arrangement of these cysteine residues contributes to its classification within conotoxin frameworks. nih.gov

Disulfide Bond Connectivity and Folding Patterns

This compound contains three disulfide bonds that are essential for its correct folding and structural integrity. tandfonline.commdpi.commdpi.com These disulfide bonds form specific connections between cysteine residues in the peptide chain. The established disulfide bond connectivity for ω-conotoxin CVID (this compound) is Cys1-Cys16, Cys8-Cys20, and Cys15-Cys27. nih.gov This specific pairing of cysteine residues leads to a highly constrained and stable structure. tandfonline.com The formation of these disulfide bonds is a crucial step in the folding process, and incorrect disulfide bond patterns can lead to misfolded or inactive peptides. libretexts.orgneb.com

| Disulfide Bond | Connected Cysteine Residues | Source |

|---|---|---|

| Bond 1 | Cys1 - Cys16 | nih.gov |

| Bond 2 | Cys8 - Cys20 | nih.gov |

| Bond 3 | Cys15 - Cys27 | nih.gov |

Tertiary Structural Motifs (e.g., Knottin Fold Characteristics)

The tertiary structure of this compound is characterized by the inhibitor cystine knot (ICK) motif, also known as the knottin fold. tandfonline.comwikipedia.orghandwiki.orgresearchgate.net This motif is defined by a specific arrangement of three disulfide bonds where two disulfide bonds and the intervening peptide backbone form a ring that is penetrated by the third disulfide bond, creating a topological knot. tandfonline.comwikipedia.org This knotting provides exceptional stability to the peptide, making it resistant to thermal denaturation and proteolytic degradation. tandfonline.comwikipedia.org The knottin fold is a common structural motif found in many venom peptides, including other conotoxins. wikipedia.orgresearchgate.netrsc.org

Methodologies for Structural Determination and Analysis

Various methodologies are employed to determine and analyze the structure of peptides like this compound, including computational approaches such as homology modeling, molecular dynamics simulations, and in silico structural analysis. nih.govresearchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy has also been used to determine the three-dimensional structures of ω-conotoxins, including CVID. mdpi.commdpi.com

Homology Modeling and Refinement via Molecular Dynamics

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein or peptide based on the known structure of a homologous protein (a template). nih.govresearchgate.netmdpi.com This method involves aligning the target sequence (this compound) with the template sequence and then building a 3D model based on the template's coordinates. mdpi.com

Molecular dynamics (MD) simulations are often used to refine structures obtained from homology modeling or experimental methods. nih.govresearchgate.netmdpi.com MD simulations involve simulating the physical movements of atoms and molecules over time, allowing for the exploration of the peptide's conformational space and the optimization of its structure in a simulated environment. nih.govresearchgate.netmdpi.com This refinement process helps to obtain a more accurate and stable representation of the peptide's structure. nih.govresearchgate.net

In Silico Structural Analysis

In silico structural analysis encompasses a range of computational methods used to analyze and characterize peptide structures. nih.govresearchgate.net This can include analyzing structural differences between related peptides, evaluating the stability and dynamics of the structure, and predicting interactions with other molecules. nih.govresearchgate.netresearchgate.net Techniques such as Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are used in in silico analyses, often following molecular dynamics simulations, to assess the stability and flexibility of the peptide structure. nih.govfrontiersin.org These analyses can provide insights into the relationship between the peptide's structure and its biological function. nih.govresearchgate.net

Chemical Synthesis and Biotechnological Production of Leconotide

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is a widely used technique for the chemical synthesis of peptides. powdersystems.combachem.com This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin. powdersystems.combachem.comresearchgate.net SPPS simplifies purification as excess reagents and soluble by-products can be removed by simple filtration while the peptide remains attached to the solid phase. bachem.com

Linear Peptide Elongation Strategies

The synthesis of Leconotide (B8359) via SPPS begins with the stepwise assembly of the linear peptide chain on a solid support. powdersystems.combachem.comresearchgate.netgoogle.com This process involves iterative cycles, each consisting of deprotection of the Nα-protecting group of the terminal amino acid on the resin, followed by coupling of the next protected amino acid in the sequence. bachem.comresearchgate.net The amino acids are added successively from the C-terminus to the N-terminus of the growing peptide chain. researchgate.net For this compound synthesis, a solid phase coupling method is employed to obtain the linear coarse peptide. google.com

Protective Group Chemistry (e.g., Trt for Cys)

Appropriate protective groups are crucial in SPPS to prevent unwanted side reactions during peptide elongation. For cysteine residues, which contain a reactive thiol group, the selection of a suitable side chain protecting group is of paramount importance for successful synthesis and subsequent disulfide bond formation. researchgate.netub.edu In the synthesis of this compound, the Trityl (Trt) group is utilized as a side chain protective group for Cysteine residues. google.comgoogle.comgoogle.com The Trt group is labile to trifluoroacetic acid (TFA) and is typically removed during the final cleavage of the peptide from the resin. Special attention to cleavage conditions is necessary to ensure complete deprotection of Cys(Trt) residues.

Coupling Reagents and Optimization (e.g., HATU/HOAt, DIPCDI, HOBt, HOAt, PyBOP, PyAOP, HBTU, TBTU)

Efficient coupling reagents are essential for facilitating the formation of peptide bonds between the growing peptide chain and the incoming protected amino acid. Various coupling reagents are employed in SPPS to achieve high coupling rates with minimal side reactions. bachem.com These reagents activate the carboxyl group of the incoming amino acid, making it susceptible to nucleophilic attack by the free amino group on the resin-bound peptide. uniurb.it

For the synthesis of this compound, specific coupling reagents are utilized to enhance the purity of the linear peptide. google.com The synthesis of the initial Fmoc-Cys(Trt)-aminoresin step can employ HATU/HOAt as a coupling reagent. google.com In the subsequent amino acid coupling steps using Fmoc solid phase polypeptide synthesis, the coupling reagents can be DIPCDI in combination with HOBt or HOAt, or DIPEA in combination with HOBt or HOAt and a phosphonium (B103445) or aminium salt like PyBOP, PyAOP, HATU, HBTU, or TBTU. google.com The choice and optimization of coupling reagents contribute to improving reaction efficiency and product purity. google.com

Table 1 provides a summary of some common coupling reagents used in peptide synthesis.

| Coupling Reagent | Type | Common Activator/Additive | Characteristics |

| HATU | Aminium salt | HOAt | Highly efficient, fast reaction, less epimerization than HBTU. peptide.com |

| HBTU | Aminium salt | HOBt | Efficient, low racemization with HOBt. peptide.com |

| TBTU | Aminium salt | HOBt | Efficient, low racemization with HOBt. bachem.compeptide.com |

| PyBOP | Phosphonium | HOBt | Efficient, less hazardous byproducts than BOP, rapid reactions. bachem.compeptide.com |

| PyAOP | Phosphonium | HOAt | Highly effective, generates more reactive species than PyBOP. bachem.compeptide.com |

| DIPCDI | Carbodiimide | HOBt or HOAt | Used in combination with additives to improve efficiency and reduce racemization. google.compeptide.com |

| HOBt | Additive | - | Suppresses racemization, forms active esters with carbodiimides/aminium salts. bachem.compeptide.compeptide.com |

| HOAt | Additive | - | Provides anchimeric assistance, forms more reactive esters than HOBt. bachem.com |

Cyclization and Oxidative Folding Procedures

Following the synthesis of the linear peptide chain, a crucial step in obtaining the correctly folded and active this compound is the formation of its disulfide bonds. This compound contains three pairs of disulfide bonds, which are critical for its structural integrity and biological function. google.com Oxidative folding is the process by which the linear peptide folds into its native three-dimensional structure, facilitated by the formation of these disulfide bridges from cysteine residues. google.commdpi.comuq.edu.au

One-Step Oxidation for Disulfide Bond Formation

For this compound, the formation of the three pairs of disulfide bonds is achieved through a one-step oxidation process in a liquid phase synthesis method after the linear coarse peptide is obtained via solid-phase coupling. google.com This one-step approach aims to simplify the technique compared to methods involving stepwise oxidation. google.com

Optimization of Buffering Systems, Oxidizing Agents, and pH

The efficiency and success of the oxidative folding process are highly dependent on the reaction conditions, including the buffering system, the oxidizing agent, and the pH. google.comgoogle.comuq.edu.aunih.gov Optimization of these parameters is essential to promote the correct disulfide connectivity and improve reaction yield and efficiency. google.com

In the synthesis of this compound, the buffering system, oxidizing agent, and pH value in the cyclization reaction are optimized to effectively shorten the reaction time and improve efficiency. google.com A preferred buffering system is an aqueous solution containing sodium phosphate (B84403) (270-285 mmol/L), ammonium (B1175870) acetate (B1210297) (40-55 mmol/L), and Guanidinium hydrochloride (80-95 mmol/L). google.com The preferred pH range for this buffering system is 7.5 to 9. google.com The oxidizing agent used in this process is a combination of DMSO (10-20%) and EDTA (4-8 mmol/L). google.com Under these optimized conditions, the cyclization time using the liquid phase one-step oxidation method can be between 16 and 24 hours, with 20 hours being a preferred duration. google.com

Other studies on peptide and protein folding highlight the importance of redox reagents like reduced and oxidized glutathione (B108866) (GSH/GSSG) mixtures and oxidizing agents such as air, iodine, and DMSO for disulfide bond formation. google.commdpi.comuq.edu.aunih.gov Buffering systems typically maintain a pH in a desired range, with examples including sodium phosphate, bicarbonate, succinate, histidine, citrate, and acetate buffers. googleapis.com

Table 2 summarizes the optimized conditions for this compound cyclization and oxidative folding.

| Parameter | Optimized Range/Value for this compound google.com | Notes |

| Buffering System | Aqueous solution of Sodium Phosphate (270-285 mmol/L), Ammonium Acetate (40-55 mmol/L), Guanidinium hydrochloride (80-95 mmol/L) | Composition of the buffer solution. google.com |

| pH | 7.5 - 9 | Preferred pH range for the cyclization reaction. google.com |

| Oxidizing Agent | 10-20% DMSO and 4-8 mmol/L EDTA | Combination of DMSO and EDTA used for oxidation. google.com |

| Cyclization Time | 16 - 24 hours (preferably 20 hours) | Duration of the one-step oxidation reaction. google.com |

Engineered Biosynthesis Approaches

Engineered biosynthesis provides alternative methods for producing variants of natural products, often leading to higher yields and simpler purification processes than extraction from natural sources. tandfonline.com This is particularly relevant for peptides with unusual features, such as a cyclic backbone. tandfonline.com

Intein-based systems have been employed for the engineered biosynthesis of cyclic peptides, including cyclized versions of natively linear therapeutic peptides like this compound. tandfonline.comtandfonline.com One such system is SICLOPPs (Split Intein Circular Ligation of Proteins and Peptides), which utilizes cyanobacterial split inteins. tandfonline.comtandfonline.comresearchgate.net SICLOPPs exploits a protein-splicing element, the split intein, to ligate the termini of a target peptide backbone, resulting in a circular molecule. tandfonline.com In this system, the two split intein subunits are positioned at the ends of a single polypeptide, facilitating an intramolecular splicing reaction that leads to cyclization. tandfonline.com This approach has been applied to the biosynthesis and cyclization of peptides in Escherichia coli. tandfonline.com

In the context of intein-mediated cyclization of this compound, cyclic permutations have been explored. tandfonline.comtandfonline.com These permutations involved altering the arrangement of the peptide sequence relative to the intein splice sites. tandfonline.comtandfonline.com Different cyclic permutations of this compound have been shown to yield varying proportions of correctly spliced product. tandfonline.comtandfonline.com This indicates that the residues surrounding the splice junction can influence the splicing efficiency. tandfonline.comtandfonline.com Through the study of these permutations, researchers have been able to identify optimal splice sites for efficient cyclization of this compound using intein-based systems. tandfonline.comtandfonline.com

Recombinant expression in heterologous systems, such as Escherichia coli and yeast, is a common method for protein production and has been applied to conotoxins, including larger ones with multiple disulfide bonds. nih.govuq.edu.au This approach can be used to generate cDNA libraries for screening a wide range of conotoxins. nih.gov While recombinant expression in E. coli and other hosts offers advantages like rapid access to longer peptides and diverse superfamilies, it can present challenges in incorporating the various post-translational modifications characteristic of conotoxins, such as disulfide bond formation, proline hydroxylation, and glutamate (B1630785) γ-carboxylation. nih.govuq.edu.au Despite these challenges, systems like SICLOPPs have been used to generate cyclic peptide variants of naturally occurring linear peptides, including this compound, in E. coli. tandfonline.com

Affinity purification strategies can be integrated into engineered biosynthesis schemes to facilitate the isolation of the target peptide. tandfonline.comtandfonline.com In intein-mediated systems like SICLOPPs, the rate of splicing can be manipulated. tandfonline.comtandfonline.com This manipulation can be used to allow for the affinity purification of the full-length precursor molecule before the intein-mediated removal of an affinity tag and subsequent cyclization. tandfonline.comtandfonline.com This approach enables the purification of the cyclized peptide product. tandfonline.com A conditional split intein-based peptide cyclisation system called ULYSSIS (Universal Ligation bY a Secondarily Split Intein System) has also been developed, which utilizes peptide complementation to delay splicing and thus facilitate purification by affinity tag. otago.ac.nzpatsnap.comresearchgate.netresearchgate.net This system has been used to generate a cyclic variant of this compound. otago.ac.nzpatsnap.comresearchgate.netresearchgate.net

Molecular Pharmacology and Target Interaction

Selective Antagonism of Neuronal Voltage-Gated N-Type Calcium Channels (CaV2.2)

Leconotide (B8359) functions as a selective blocker of neuronal voltage-gated N-type calcium channels, specifically CaV2.2. wikipedia.orgnih.gov This channel subtype is predominantly located at presynaptic neuronal terminals throughout the central and peripheral nervous systems, where it plays a critical role in initiating neurotransmitter release. vliz.benih.gov CaV2.2 channels are considered important contributors to synaptic transmission in ascending pain pathways and are upregulated in the spinal cord during chronic pain states. vliz.benih.gov The inhibition of these channels by selective antagonists like this compound can mediate analgesia. vliz.benih.gov

Molecular Mechanisms of Channel Blockade

This compound, like other ω-conotoxins, blocks voltage-gated calcium channels by physically occluding the channel pore. mdpi.com It binds directly to the pore-forming α1B subunit of the neuronal calcium channel, including both central (α1β-d) and peripheral (α1β-b) splice variants. oup.com The binding site for ω-conotoxins is generally accepted to be located in the external vestibule of the channel, particularly in the domain III pore-forming S5-S6 region. vliz.bemdpi.com Mutagenesis studies have indicated that specific residues, such as a glycine (B1666218) residue at position 1326 in the α1B subunit, can influence the reversibility of block induced by ω-conotoxins. mdpi.com

Modulation of Neurotransmitter Release Pathways

CaV2.2 channels are critical for depolarization-induced calcium influx into neurons, which in turn regulates the release of neurotransmitters. medlink.comfrontiersin.org By blocking these channels, this compound is able to suppress the calcium macrocurrent through the cell membrane, thereby inhibiting neurotransmitter release from presynaptic nerve terminals. oup.com This mechanism is thought to have a direct effect on nociceptive neurotransmission. oup.com In the spinal cord, blocking neurotransmitter release from primary nociceptive afferents terminating in the superficial layers of the dorsal horn is a key mechanism by which spinally administered CaV2.2 blockers like ziconotide (B122063) produce analgesia. researchgate.net Studies have also confirmed that this compound inhibits neurally evoked release of substance P in the rat spinal cord. core.ac.uk

Specificity for Sensory Neuronal Calcium Channels versus Sympathetic Neuronal Calcium Channels

This compound has demonstrated a higher specificity for sensory neuronal calcium channels compared to sympathetic neuronal calcium channels. wikipedia.orgoup.com This differential selectivity is considered advantageous, potentially leading to a reduced risk of peripheral autonomic dysfunction, a side effect associated with some other ω-conotoxins that target CaV2.2 channels in the sympathetic nervous system. oup.comoup.com Experiments using recombinant CaV2.2 channels in frog oocytes have provided evidence for this selectivity. oup.com

Influence of Auxiliary Subunits on CaV2.2 Channel Sensitivity (e.g., β3 subunits)

The sensitivity of CaV2.2 channels to blockade by conotoxins can be influenced by the presence of auxiliary subunits, such as β3 subunits. oup.com Studies using recombinant CaV2.2 channels expressed with β3 subunits in Xenopus oocytes have shown that the presence of these subunits decreases the sensitivity of the channels to conotoxin blockade. oup.comrcsb.orguq.edu.au this compound was particularly affected by the presence of β3 subunits, requiring significantly higher doses to block channels with these subunits compared to ziconotide. oup.com It has been reported that β3 subunits are present in CaV2.2 channels in neurons of the sympathetic nervous system, which may contribute to this compound's reduced effect on sympathetic reflexes like blood pressure control. oup.com

Reversibility of Channel Blockade in vitro

The reversibility of channel blockade is an important characteristic for potential therapeutic agents. This compound has been reported to exhibit better in vitro reversibility compared to some other ω-conotoxins, such as ω-conotoxin GVIA, which is known for its virtually irreversible binding to CaV2.2 channels, making it less attractive as a therapeutic drug. nih.govresearchgate.net The kinetics of ω-conotoxin-VGCC interactions, including the residence time of the interaction, can be a key factor influencing their therapeutic potential. core.ac.uk

Comparative Receptor Binding Profiles with Other Conotoxins

This compound (ω-conotoxin CVID) shares structural similarities with other ω-conotoxins like ω-conotoxin MVIIA (ziconotide) and ω-conotoxin GVIA, all of which target CaV2.2 channels. nih.govoup.com While these conotoxins share the same target, they can exhibit differences in potency, selectivity profiles, and reversibility of binding. nih.govresearchgate.net For instance, CVID has shown similar potency to GVIA and MVIIA in displacing 125I-GVIA from CaV2.2 channels in rat brain, but was tenfold more potent than GVIA in inhibiting the current under voltage clamp through cloned central CaV2.2 channels expressed in Xenopus oocytes. oup.com Compared to ziconotide, this compound is reported to have a higher specificity for sensory versus sympathetic neuronal calcium channels. wikipedia.orgoup.com Differences in amino acid sequence can contribute to variations in selectivity and binding characteristics among ω-conotoxins. nih.gov

Data Table: Comparative Potency and Selectivity of ω-Conotoxins

| Conotoxin | Target Channel | Displacement of 125I-GVIA (Rat Brain) | Inhibition of Cloned Central CaV2.2 (Xenopus Oocytes) | Specificity (Sensory vs. Sympathetic) |

| This compound (CVID) | CaV2.2 | Similar to GVIA and MVIIA oup.com | Tenfold more potent than GVIA oup.com | Higher specificity for sensory wikipedia.orgoup.com |

| ω-conotoxin GVIA | CaV2.2 | - | - | - |

| ω-conotoxin MVIIA | CaV2.2 | - | - | Lower specificity than this compound oup.com |

Data Table: Influence of β3 Subunits on Conotoxin Sensitivity

| Conotoxin | Presence of β3 Subunits | Effect on CaV2.2 Sensitivity | Change in Potency (relative to no β3) |

| This compound (CVID) | Yes | Decreased sensitivity oup.com | ×540 (much higher doses needed) oup.com |

| Ziconotide (MVIIA) | Yes | Decreased sensitivity oup.com | Much less change than this compound oup.com |

Preclinical Efficacy and Therapeutic Potential in Animal Models

Antihyperalgesic Effects in Neuropathic Pain Models

Leconotide (B8359) has demonstrated antihyperalgesic effects in various animal models of neuropathic pain.

Diabetic Neuropathic Pain Models (e.g., Streptozotocin-induced hyperalgesia in rats)

In a rat model of diabetic neuropathic pain induced by streptozotocin (B1681764) (STZ), intravenous administration of this compound caused dose-related antihyperalgesic effects. researchgate.netoup.comresearchgate.net Streptozotocin is commonly used in research to induce diabetes in animals due to its toxicity to pancreatic beta cells. wikipedia.orggriffith.edu.au Experiments were conducted on diabetic rats exhibiting hyperalgesia to noxious heat. researchgate.netoup.comresearchgate.net The maximum no side effect dose of this compound (2 mg/kg intravenously) resulted in a 51.7% reversal of hyperalgesia. researchgate.netoup.comnih.gov

Bone Cancer Pain Models (e.g., intratibial prostate cancer cell inoculation in rats)

Studies utilizing a rat model of bone cancer pain induced by injecting syngeneic rat prostate cancer cells (AT3B-1) into the tibia have also investigated this compound. oup.comnih.gov In this model, intravenous administration of this compound alone caused minimal antihyperalgesic effects. oup.comnih.gov

Pharmacodynamic Assessment in Animal Models

Pharmacodynamic assessments in animal models have included evaluating the effects of this compound on nociceptive behavior. In studies using the streptozotocin-induced diabetic neuropathic pain model, paw withdrawal thresholds from noxious heat were measured to assess antihyperalgesic effects. nih.gov Open field activity monitoring and non-invasive blood pressure measurements were also used to determine doses that did not cause side effects. researchgate.netoup.comnih.gov

Synergistic Antihyperalgesic Effects with Coadministered Analgesics

This compound has shown synergistic antihyperalgesic effects when coadministered with certain analgesics in animal models.

Interaction with Potassium Channel Modulators (e.g., Flupirtine)

In the streptozotocin-induced diabetic neuropathic pain model in rats, the antihyperalgesic effects of this compound were potentiated by coadministration with flupirtine (B1215404), a potassium channel modulator. researchgate.netoup.comresearchgate.netnih.gov Flupirtine alone at the tested doses was ineffective in this model. researchgate.netoup.comresearchgate.net For instance, this compound (0.02 mg/kg) and flupirtine (5 mg/kg) given alone resulted in 25.3% and -6% reversal of hyperalgesia, respectively, while the combination yielded 84.1% reversal of hyperalgesia. researchgate.netoup.comnih.gov Another study showed that this compound (0.02 mg/kg) and flupirtine (2.5 mg/kg) alone caused 25.3% and 8% reversal, respectively, while the combination resulted in 59.5% reversal. researchgate.net

Here is a data table summarizing the interaction between this compound and flupirtine in a diabetic neuropathic pain model:

| Treatment Combination | This compound Dose (mg/kg iv) | Flupirtine Dose (mg/kg ip) | Reversal of Hyperalgesia (%) |

| This compound alone | 0.02 | - | 25.3 ± 7.6 researchgate.netoup.comnih.gov |

| Flupirtine alone | - | 5 | -6 ± 9.5 researchgate.netoup.comnih.gov |

| This compound + Flupirtine | 0.02 | 5 | 84.1 ± 7.2 researchgate.netoup.comnih.gov |

| Flupirtine alone | - | 2.5 | 8 ± 8 researchgate.net |

| This compound + Flupirtine | 0.02 | 2.5 | 59.5 ± 11.2 researchgate.net |

Potentiation of Opioid Analgesia (e.g., Morphine)

In the rat model of bone cancer pain, coadministration of this compound significantly increased the antihyperalgesic effects of morphine. oup.comnih.gov Morphine administered alone intraperitoneally showed dose-related antihyperalgesic effects with an ED50 of 2.40 ± 1.24 mg/kg. oup.comnih.gov Coadministration with this compound at various doses reduced the ED50 of morphine, indicating increased potency. oup.comnih.gov For example, coadministration with this compound 20 µg/kg reduced the morphine ED50 to 0.16 ± 1.30 mg/kg. oup.comnih.gov With this compound 0.2 µg/kg, the morphine ED50 was 0.39 ± 1.27 mg/kg, and with this compound 0.02 µg/kg, the morphine ED50 was 1.24 ± 1.30 mg/kg. oup.comnih.gov

Here is a data table illustrating the potentiation of morphine analgesia by this compound in a bone cancer pain model:

| Treatment Combination | This compound Dose (µg/kg iv) | Morphine ED50 (mg/kg ip) |

| Morphine alone | - | 2.40 ± 1.24 oup.comnih.gov |

| Morphine + this compound | 20 | 0.16 ± 1.30 oup.comnih.gov |

| Morphine + this compound | 0.2 | 0.39 ± 1.27 oup.comnih.gov |

| Morphine + this compound | 0.02 | 1.24 ± 1.30 oup.comnih.gov |

This compound caused a significant increase in the reversal of bone cancer-induced hyperalgesia by morphine without increasing the side effect profile of either drug. oup.comnih.gov

Structure Activity Relationship Sar Studies

Identification of Critical Amino Acid Residues for Target Affinity and Selectivity

The affinity and selectivity of Leconotide (B8359) for Cav2.2 channels are dictated by specific amino acid residues and their spatial arrangement within the peptide structure. While detailed residue-specific data for this compound is still an active area of research, studies on related ω-conotoxins provide insights into the likely critical features.

For the related ω-conotoxin MVIIA (ziconotide), key residues involved in the interaction with N-type voltage-dependent calcium channels include Lysine (Lys) residues at position 2, Arginine (Arg) at positions 10 and 21, and the N-terminal region nih.gov. Leucine (Leu) at position 11 in MVIIA is also considered important for selectivity and activity against the target ion channel nih.gov. These findings suggest that positively charged residues (Lys, Arg) and specific hydrophobic residues within the conotoxin sequence play a vital role in binding to the negatively charged surface and hydrophobic pockets of the calcium channel pore.

For ω-conotoxin CVID (this compound), a site at position 58 has been identified as important for calcium channel binding uniprot.org. Furthermore, research has concentrated on residues 9-14, located within loop 2 of the CVID structure, as being potentially required for binding to the Cav2.2 channel mdpi.com. SAR studies integrating structural data, such as from NMR, with mutational analysis like alanine (B10760859) scanning, help pinpoint the location and nature of residues critical for target binding and subtype selectivity nih.gov. These often involve charged and polar amino acids exposed on the peptide surface nih.gov.

Impact of Sequence Variations on Pharmacological Activity

Variations in the amino acid sequence of conotoxins can lead to significant differences in their pharmacological activity and target selectivity mdpi.com. Even small structural differences can profoundly affect Cav selectivity mdpi.com. For instance, despite high sequence similarity, ω-conotoxin MVIIA and MVIIC target different Cav subtypes (Cav2.2 and Cav2.1, respectively), whereas GVIA and MVIIA inhibit the same subtype (Cav2.2) despite lower sequence homology mdpi.com. This underscores the complex relationship between sequence, structure, and function in this peptide family.

Studies involving truncation mutagenesis on other conotoxins have demonstrated the importance of maintaining loop integrity and the correct arrangement of disulfide bonds for retaining activity and structural stability nih.gov. Post-translational modifications also contribute to receptor selectivity, and their alteration can change the peptide's activity profile . Bioengineering approaches can modify native conotoxin sequences to confer activity on mammalian receptors .

This compound itself is noted for its high selectivity for Cav2.2 over Cav2.1 channels, with reported selectivity ratios as high as 700,000-fold mdpi.com. This high selectivity is a key pharmacological advantage.

Development and Evaluation of this compound Peptidomimetics and Analogs

The inherent potency and selectivity of conotoxins, coupled with detailed SAR data, make them excellent starting points for the design and synthesis of peptidomimetics and analogs with improved pharmacological properties, such as enhanced stability or modified delivery routes mdpi.comnih.gov. The goal is often to create smaller, non-peptidic molecules or modified peptides that retain the desired activity while overcoming some of the limitations associated with native peptides, such as poor oral bioavailability or susceptibility to degradation.

Based on the structural features and the presumed critical residues for Cav2.2 binding, particularly focusing on the loop 2 region (residues 9-14) of CVID, researchers have developed small molecule cyclic pentapeptides as mimics of this compound mdpi.com. One such analog, denoted [c-KlPyK], demonstrated binding affinity to the Cav2.2 channel and exhibited selectivity for N-type voltage-gated calcium channels in radioligand displacement assays mdpi.com.

The development of small bioactive mimetics capable of selectively blocking Cav2.2 over Cav2.1 channels is a direct application of SAR studies on conotoxins like this compound mdpi.com. These mimetics hold promise as potential therapeutic agents for chronic pain mdpi.com. Furthermore, strategies like generating cyclic variants of linear peptides, such as this compound, using techniques like the ULYSSIS system, are being explored to improve in vivo stability while aiming to retain native activity patsnap.com.

The data below summarizes the selectivity of this compound compared to other conotoxins:

| Conotoxin | Target Channel | Selectivity (vs Cav2.1) | Reference |

| This compound (CVID) | Cav2.2 | ~700,000-fold | mdpi.com |

| MVIIA | Cav2.2 | High | mdpi.com |

| GVIA | Cav2.2 | High | mdpi.com |

| MVIIC | Cav2.1 | Selective | mdpi.com |

Note: Selectivity values can vary depending on the experimental conditions and assays used.

The development and evaluation of this compound peptidomimetics and analogs continue to be an important area of research, leveraging the detailed understanding of its SAR to design molecules with potentially improved therapeutic profiles.

Advanced Research Methodologies Applied to Leconotide

Electrophysiological Assays (e.g., Whole-cell patch clamp electrophysiology, Xenopus oocyte expression)

Electrophysiological techniques are fundamental to understanding the functional effects of ion channel modulators like Leconotide (B8359). Whole-cell patch clamp electrophysiology allows for the measurement of ion currents across the cell membrane, providing direct evidence of channel blockade or modulation by a compound. nih.gov Xenopus oocytes, when injected with mRNA encoding specific ion channel subunits, serve as a valuable expression system for studying the properties of recombinant channels and their interactions with toxins. nih.gov

Studies comparing ω-conotoxins, including the peptide sequence related to this compound (ω-conotoxin CVID), have utilized electrophysiological methods to assess their potency and selectivity for different voltage-gated calcium channel subtypes, particularly Cav2.2. For instance, ω-conotoxins CVID and MVIIA demonstrated similar potencies in inhibiting current through central (α1B-d) and peripheral (α1B-b) splice variants of the rat N-type calcium channels when coexpressed with rat β3 subunits in Xenopus oocytes. researchgate.net However, their potency increased when expressed without the rat β3 subunit, an effect most pronounced for CVID at the α1B splice variant. researchgate.net These findings highlight the utility of Xenopus oocyte expression and patch clamp in dissecting the interactions of conotoxins with specific channel subunits and splice variants.

Radioligand Binding Displacement Assays

Radioligand binding displacement assays are employed to quantify the binding affinity of a compound to its molecular target, such as an ion channel or receptor. revvity.comoncodesign-services.com This method involves using a radiolabeled ligand that binds specifically to the target and measuring the extent to which an unlabeled test compound, like this compound, can displace the radiolabeled ligand. revvity.comoncodesign-services.com This provides information on the binding site and the affinity (Ki or Kd) of the test compound for the target. revvity.comrevvity.com

Radioligand binding assays have been used in the study of ω-conotoxins that target Cav2.2 channels. For example, ω-conotoxin CVID has shown similar potency to ω-conotoxin GVIA and MVIIA in displacing 125I-GVIA from Cav2.2 channels in rat brain preparations. oup.com High-throughput radioligand binding assays have also been developed to accelerate the discovery and characterization of inhibitors of human Cav2.2. patsnap.com

Fluorescence-Based Calcium Imaging Assays (e.g., FLIPR assays)

Fluorescence-based calcium imaging assays, such as those performed using the FLIPR (Fluorescent Imaging Plate Reader) system, are high-throughput methods used to measure changes in intracellular calcium concentration. nih.govmedicalexpo.commoleculardevices.com Since the activity of voltage-gated calcium channels leads to calcium influx into the cell, these assays can be used to functionally assess the ability of compounds like this compound to block or modulate channel activity. nih.govmoleculardevices.com When a cell expressing the target calcium channel is exposed to a depolarizing stimulus, calcium flows into the cell, binding to a fluorescent indicator dye and increasing fluorescence intensity. moleculardevices.com Channel blockers inhibit this influx, resulting in reduced fluorescence.

FLIPR assays have been utilized to screen crude venoms and isolated conotoxins for activity against Cav2.2 channels. patsnap.comnih.gov For instance, crude venom from Conus moncuri was screened using a FLIPR calcium imaging assay with human SH-SY5Y neuroblastoma cells (which express Cav2.2 channels) and was found to fully inhibit Cav2.2 responses. nih.gov Subsequent assay-guided isolation using HPLC identified specific conotoxins responsible for this activity. nih.gov High-throughput FLIPR assays have been developed to discover novel selective inhibitors for Cav2.2 from various venoms. patsnap.com These assays provide a rapid and efficient way to identify compounds that affect calcium channel function. medicalexpo.commoleculardevices.com

Proteomic and Venomic Analyses for Identification and Characterization of Conotoxins

Proteomic and venomic analyses are crucial for the comprehensive identification and characterization of the diverse peptide components found in cone snail venom. Venomics specifically focuses on the entire venom composition. mdpi.comscielo.br These approaches typically involve separating venom components using techniques like high-performance liquid chromatography (HPLC) followed by mass spectrometry. scielo.brmdpi.comnih.gov Proteomic analysis can identify known conotoxins and discover novel peptide sequences and post-translational modifications within the venom. scielo.brnih.govacs.org

Proteomic analysis of Conus venom has revealed the complexity and diversity of conopeptides. Studies on Conus textile venom using mass spectrometry-based proteomics identified 31 conotoxin sequences and 25 post-translational modification variants. nih.govacs.org Differential expression of conotoxins along the venom duct has also been observed through proteomic analysis. nih.govacs.org Venomic approaches, integrating mass spectrometry with other techniques, have been used to uncover the venom composition of species like Cylinder canonicus, identifying numerous conotoxin sequences across various gene superfamilies. mdpi.com Proteomic analysis of Conus catus venom, the source of this compound, has confirmed the dominance of certain conotoxin superfamilies and revealed intraspecific variation in venom composition. patsnap.com

Mass Spectrometry for Peptide Sequencing

Mass spectrometry (MS) is an indispensable tool for determining the mass-to-charge ratio of peptides and their fragments, which is essential for sequencing and identifying conotoxins. scielo.brmdpi.comnih.gov Tandem mass spectrometry (MS/MS) allows for the fragmentation of peptides and analysis of the resulting fragment ions, providing data that can be used to deduce the amino acid sequence. patsnap.com This technique is critical for characterizing purified conotoxins and identifying novel peptides from venom samples. mdpi.comnih.gov

Mass spectrometry-based sequencing offers a rapid approach for elucidating conotoxin structures. nih.gov Combined with techniques like HPLC, MS analysis allows for the detection and identification of numerous components in cone snail venom based on their molecular masses and fragmentation patterns. mdpi.comscielo.br Tandem mass spectrometry has been used to unravel the venom composition of Conus catus, contributing to the identification of conotoxins like ω-conotoxin CVID (this compound). patsnap.com

Molecular Biology Techniques for Gene-Level Information (e.g., Transcriptomics, Genomics)

Molecular biology techniques, particularly transcriptomics and genomics, provide insights into the genetic basis of conotoxin production. Transcriptomics involves sequencing the messenger RNA (mRNA) expressed in the venom gland, which represents the genes being actively transcribed. mdpi.commdpi.comfrontiersin.org This allows for the identification of conotoxin precursor sequences. mdpi.commdpi.comfrontiersin.org Genomics involves sequencing the entire genome, providing information about the genes encoding conotoxins, their structure, and evolutionary relationships. mdpi.comnih.gov

High-throughput sequencing technologies applied to venom duct transcriptomes of Conus species have uncovered thousands of conotoxin genes, facilitating the discovery of novel superfamilies and cysteine frameworks. mdpi.commdpi.comfrontiersin.org Transcriptome studies have shown that each Conus species can produce a large number of different conotoxins. mdpi.com Targeted sequencing of venom genes from cone snail genomes has provided insights into conotoxin molecular evolution, including gene structure, positive selection on mature toxin regions, expression regulation, and gene turnover. nih.gov Integrated proteomic and transcriptomic studies have allowed for the comprehensive identification of conotoxin sequences from venom glands. mdpi.com

Evolutionary and Comparative Venomics of Conus Peptides

Leconotide's Role within the Conus catus Venom Peptidome

Conus catus employs a complex envenomation strategy involving a mix of both excitatory and inhibitory venom peptides. acs.orgpatsnap.com Venomic analysis of Conus catus has revealed a diverse peptidome. From the venom gland transcriptome, 104 precursors from 11 superfamilies have been recovered. acs.orgpatsnap.com While superfamily A conotoxins, particularly κA-conotoxins, were found to dominate the venom gland transcriptome and predation-evoked venom, ω-conotoxins, including CVID (this compound), are also present and play a crucial role. acs.orgpatsnap.com

This compound (B8359) (ω-conotoxin CVID) is a 27-amino acid peptide with three internal disulfide bonds. researchgate.netnih.gov It has been isolated from the venom of Conus catus. wikipedia.orgnih.govmedkoo.com Its presence in the venom contributes to the snail's ability to immobilize prey by targeting neuronal calcium channels. drugbank.comnih.gov Comparative studies indicate that ω-conotoxins, such as this compound and MVIIA (Ziconotide) from Conus magus, are found in piscivorous cone snails and are involved in inhibiting neuronal voltage-sensitive calcium channels in their vertebrate prey. researchgate.netdpi.qld.gov.aunih.gov

Diversity and Functional Classification of Conotoxins from Conus Species

Conotoxins are characterized by high diversity, with over 28 different gene superfamilies identified based on the similarity of their signal peptide sequences. frontiersin.orgmdpi.com These superfamilies are further categorized based on cysteine frameworks and pharmacological targets. mdpi.comnih.govnih.gov The diversity arises from mechanisms including gene duplication, positive selection, variable peptide processing, and post-translational modifications. mdpi.comresearchcommons.orguq.edu.auresearchgate.netnih.govnih.gov

Conotoxins are classified into numerous pharmacological families based on their molecular targets, which primarily include ion channels (voltage-gated and ligand-gated), receptors (G protein-coupled receptors and receptor tyrosine kinases), and transporters. researchcommons.orguq.edu.aumdpi.comoup.comnih.gov

Some major conotoxin superfamilies and their associated targets include:

| Gene Superfamily | Common Cysteine Frameworks | Primary Pharmacological Targets |

| A | I, II, IV, VI/VII, XIV, XXII | Nicotinic acetylcholine (B1216132) receptors (nAChRs) |

| O1 | VI/VII | Voltage-gated calcium channels (Cav), N-type |

| M | III | Voltage-gated sodium channels (Nav), μ-conotoxins |

| T | IV | Norepinephrine transporter, others |

| I | VIII, IX, X, XI, XIII, XV | Various ion channels, GPCRs |

| K | IV | Voltage-gated potassium channels (K+) |

Note: This table provides a simplified overview; superfamilies can have diverse targets and frameworks. frontiersin.orgmdpi.comnih.govnih.gov

ω-conotoxins, including this compound, belong to the O-superfamily and are known for their selective blockade of voltage-gated calcium channels, particularly the N-type (Cav2.2). wikipedia.orgnih.govnih.govwikipedia.org This functional classification highlights their role in modulating neurotransmission.

Mechanistic Insights from Comparative Analysis of Conotoxin Families

Comparative analysis of conotoxin families provides crucial mechanistic insights into their function and evolution. The high specificity of conotoxins for their targets is a key feature. uq.edu.auresearchgate.netmdpi.comebi.ac.uk For instance, ω-conotoxins, such as this compound and Ziconotide (B122063) (ω-conotoxin MVIIA from Conus magus), both target N-type voltage-gated calcium channels (Cav2.2). wikipedia.orgnih.govwikipedia.org These channels are predominantly expressed in nerve terminals and play a major role in processing pain information by controlling neurotransmitter release. researchgate.nettandfonline.com By blocking these channels, ω-conotoxins can inhibit the release of neurotransmitters, thereby exerting analgesic effects. nih.govwikipedia.orgtandfonline.com

This compound has been shown to block neuronal voltage-sensitive calcium channels and is highly selective for the N-type (Cav2.2) channel over the related P/Q-type (Cav2.1). wikipedia.org Comparative studies with Ziconotide have investigated their antihyperalgesic potencies and side effect profiles. researchgate.netnih.gov Research suggests that this compound may offer advantages in terms of toxicity and potential for intravenous administration compared to Ziconotide, which requires intrathecal administration. wikipedia.orgresearchgate.netnih.govoup.com This difference in administration route and side effect profile, despite targeting the same channel type, underscores subtle but significant mechanistic or pharmacokinetic differences that can arise even within the same conotoxin family from different Conus species. researchgate.netnih.govoup.com

The structural features of conotoxins, including their disulfide bond frameworks and specific amino acid residues in inter-cysteine loops, are critical determinants of their target specificity and mechanism of action. uq.edu.auresearchgate.netebi.ac.uk ω-conotoxins, for example, are typically 24-30 amino acids long with three disulfide bonds that stabilize their structure. nih.govresearchgate.net The unique loop sequences and structural features contribute to their selective interaction with specific calcium channel subtypes. dpi.qld.gov.au Comparative structural and functional studies of ω-conotoxins from different Conus species, like this compound from C. catus and MVIIA from C. magus, help to elucidate the molecular basis for their differential potency, selectivity, and pharmacological properties. dpi.qld.gov.auvliz.be

Future Research Directions and Translational Perspectives

Exploration in Additional Preclinical Disease Models Beyond Pain

While Leconotide's primary application explored in preclinical studies has been in various pain models, such as diabetic neuropathic pain and bone cancer pain, its selective CaV2.2 channel blocking activity suggests potential relevance in other neurological or pathological conditions where these channels play a significant role. researchgate.netresearchgate.netnih.gov Research into additional preclinical disease models could reveal new therapeutic opportunities for This compound (B8359) or related compounds. Marine venom-derived peptides, including conotoxins like this compound, are being explored for potential therapeutic applications beyond chronic pain, including autoimmune diseases, stroke, diabetes, and hypertension. researchgate.net

Development of Novel Peptide Delivery Strategies (Preclinical)

A significant challenge in peptide-based therapeutics is efficient and targeted delivery. For this compound, particularly if targeting central nervous system (CNS) pathways, overcoming the blood-brain barrier is a key consideration. vliz.be While this compound has shown the advantage of being administrable intravenously in preclinical studies, unlike ziconotide (B122063) which typically requires intrathecal injection, exploring novel delivery strategies remains crucial for expanding its potential applications and improving patient convenience. wikipedia.orgfrontiersin.org Preclinical research is ongoing to develop various strategies for peptide delivery, including liposomal packaging, prodrug approaches, conjugation to carrier molecules, and the use of microinjection devices. vliz.be Advances in peptide chemistry and bioengineering are enabling the design of peptides with enhanced properties for improved delivery. uq.edu.au

Strategies for Enhancing Peptide Pharmacological Properties (e.g., in vivo stability, systemic bioavailability in animal models)

Enhancing the pharmacological properties of peptide therapeutics like this compound is essential for improving their efficacy and duration of action in vivo. Strategies to increase in vivo stability and systemic bioavailability in animal models are active areas of research. Modifications such as head-to-tail cyclization, N-methylation, lipidation, and PEGylation have shown promise in increasing the metabolic and circulation half-life of therapeutic peptides. uq.edu.au Backbone cyclization of conotoxins has been shown to potentially provide properties necessary for oral bioavailability and increased systemic stability in synthetic analogs of other conotoxins. Improving synthetic methodologies, including automated solid phase peptide synthesis and recombinant expression, are also crucial for producing peptides with desired structural integrity and yield, which impacts their pharmacological behavior. uq.edu.au The formation of correct disulfide bonds is critical for the bioactivity and stability of cysteine-rich peptides like this compound. uq.edu.au

Rational Design of Next-Generation Selective CaV2.2 Channel Modulators

The understanding of this compound's interaction with CaV2.2 channels provides a basis for the rational design of next-generation modulators with potentially improved selectivity, potency, or pharmacological properties. Research into the structure-activity relationships of conotoxins and the specific binding sites on CaV2.2 channels is crucial for this endeavor. vliz.beuq.edu.aunih.gov This includes exploring different conotoxin frameworks and disulfide bond connectivities, which can lead to isomers with enhanced bioactivity. uq.edu.au Furthermore, investigating the modulation of CaV2.2 channels by interaction partners, such as G-proteins and other proteins in the calcium channel nanodomains, can reveal novel targets and strategies for developing modulators. nih.govnih.gov Rational design approaches may also involve developing smaller peptidomimetics based on the active motifs of conotoxins to potentially improve oral activity and overcome blood-brain barrier limitations. vliz.be

Integration with Multi-Modal Pain Research Strategies

This compound's mechanism of action, selectively blocking CaV2.2 channels, positions it as a potential component in multi-modal pain management strategies. researchgate.netresearchgate.net Combining this compound with other analgesic agents targeting different pain pathways could lead to synergistic effects, allowing for lower doses of individual drugs and potentially reduced side effects. Preclinical studies have explored the co-administration of this compound with other analgesics, such as flupirtine (B1215404) and morphine, showing potentiated antihyperalgesic effects in animal models of neuropathic and bone cancer pain. researchgate.netresearchgate.netnih.gov Future research will likely focus on identifying optimal combinations and understanding the underlying mechanisms of synergy within a multi-modal approach to address the complex nature of chronic pain. wiadomoscilekarskie.plnih.govbiospace.com This aligns with the broader shift in pain management towards integrated strategies that may include pharmacological, interventional, and non-pharmacological interventions. wiadomoscilekarskie.plbiospace.com

Q & A

Q. What are the primary mechanisms of action of Leconotide in neuropathic pain models, and how do they differ from other calcium channel blockers like Ziconotide?

this compound, an α-conotoxin, selectively blocks neuronal voltage-sensitive calcium channels (Cav2.2), inhibiting neurotransmitter release in nociceptive pathways. Unlike Ziconotide, this compound demonstrates systemic efficacy (e.g., intravenous administration) without requiring intrathecal delivery, reducing CNS side effects. Experimental designs often compare dose-response curves and side-effect profiles using diabetic neuropathic pain models in rats, measuring hyperalgesia reversal percentages .

Q. What experimental models are most commonly used to evaluate this compound’s antihyperalgesic effects, and what outcome metrics are prioritized?

Rat models of streptozotocin-induced diabetic neuropathy are standard, with hyperalgesia quantified via noxious heat thresholds. Key metrics include percentage reversal of hyperalgesia (Equation 1: [(post-treatment baseline − neuropathic baseline)/(control baseline − neuropathic baseline) × 100]), analyzed using ANOVA with post-hoc tests (e.g., Tukey-Kramer). Saline controls and dose-response curves validate efficacy .

Q. How should researchers design a preclinical study to assess this compound’s therapeutic window and maximum tolerated dose?

Use open-field activity monitoring and non-invasive blood pressure measurements in hyperalgesic rats. Escalate doses until side effects (e.g., motor impairment) emerge. Compare efficacy (e.g., 51.7% hyperalgesia reversal at 2 mg/kg IV) against safety thresholds. Include positive controls (e.g., Ziconotide) and placebo groups to contextualize results .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different pain models (e.g., diabetic neuropathy vs. bone cancer pain)?

Contradictions may arise from model-specific pathophysiology (e.g., peripheral vs. central sensitization). To address this:

Q. What methodological approaches are recommended to analyze synergistic interactions between this compound and adjunct therapies (e.g., morphine or flupirtine)?

When one drug has minimal standalone efficacy (e.g., this compound in bone cancer models), compare dose-effect curves of the active drug (morphine) alone vs. in combination. Use regression analysis (e.g., sigmoidal curve fitting in GraphPad Prism) and statistical tests (e.g., ANOVA) to detect curve shifts indicative of synergy. For additive effects, isobolograms require ED values from dose-response curves, though low-efficacy drugs may necessitate alternative frameworks .

Q. How should researchers address variability in hyperalgesia reversal data when this compound’s effect size approximates placebo thresholds?

Optimize sample sizes (e.g., N=7–17 per group) to reduce SEM. Use repeated-measures ANOVA to account for intra-subject variability. Include stringent blinding protocols and pre-register analysis plans to mitigate bias. If noise persists, consider alternative endpoints (e.g., electrophysiological biomarkers) .

Q. What statistical methods are most robust for interpreting dose-response relationships in this compound studies?

Fit data to sigmoidal dose-response models with fixed parameters (e.g., top = 100% reversal, bottom = saline control response). Use GraphPad Prism for nonlinear regression, reporting 95% confidence intervals. Validate model adequacy via goodness-of-fit tests (e.g., residual analysis) .

Methodological Frameworks

How can the PICOT framework structure a clinical research question on this compound’s long-term efficacy in neuropathic pain?

- P opulation: Adults with refractory diabetic neuropathy.

- I ntervention: IV this compound (2 mg/kg) + standard care.

- C omparison: Placebo + standard care.

- O utcome: ≥50% pain reduction (NRS) at 12 weeks.

- T ime: Double-blind RCT over 6 months. This design aligns with NIH guidelines for analgesic trials and ensures clinical relevance .

Q. How can systematic reviews address gaps in this compound’s translational potential?

Conduct PRISMA-compliant reviews focusing on:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.